molecular formula C9H10N2O B8717510 7,8-Dihydroisoquinolin-5(6H)-one oxime

7,8-Dihydroisoquinolin-5(6H)-one oxime

Cat. No. B8717510
M. Wt: 162.19 g/mol
InChI Key: ODZAZPZPVLNASI-UHFFFAOYSA-N
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Patent
US07442701B2

Procedure details

To a solution of 7,8-dihydroisoquinolin-5-(6H)-one oxime [Synth. Commun., 26(12), 2305-2308, (1996)] (1 g, 6.2 mmol) in ethanol (20 ml) and ethyl acetate (1 ml) was added 10% palladium on carbon (250 mg). The resulting slurry was stirred under a hydrogen balloon at room temperature for 20 hours. The catalyst was removed by filtration and the solvent evaporated to give the title compound as a brown oil (953 mg, 100%). m/z (ES+) 149 (M+H+).
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
250 mg
Type
catalyst
Reaction Step One
Yield
100%

Identifiers

REACTION_CXSMILES
[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][C:6](=[N:11]O)[C:5]=2[CH:4]=[CH:3][N:2]=1>C(O)C.C(OCC)(=O)C.[Pd]>[CH:1]1[C:10]2[CH2:9][CH2:8][CH2:7][CH:6]([NH2:11])[C:5]=2[CH:4]=[CH:3][N:2]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C1=NC=CC=2C(CCCC12)=NO
Name
Quantity
20 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)OCC
Name
Quantity
250 mg
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting slurry was stirred under a hydrogen balloon at room temperature for 20 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
20 h
Name
Type
product
Smiles
C1=NC=CC=2C(CCCC12)N
Measurements
Type Value Analysis
AMOUNT: MASS 953 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 103.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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